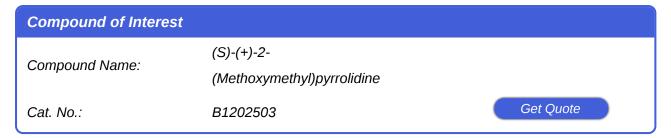


A Technical Guide to the Spectroscopic Analysis of (S)-(+)-2-(Methoxymethyl)pyrrolidine

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Introduction

(S)-(+)-2-(Methoxymethyl)pyrrolidine, also known as O-Methyl-L-prolinol, is a chiral organic compound widely utilized as a chiral auxiliary and building block in asymmetric synthesis. Its efficacy in inducing stereoselectivity in chemical reactions makes it a valuable tool for researchers in medicinal chemistry and drug development. A thorough understanding of its structural and spectroscopic properties is paramount for its application and quality control. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-(+)-2-(Methoxymethyl)pyrrolidine, along with detailed experimental protocols for these analytical techniques.

Molecular Structure

IUPAC Name: (2S)-2-(methoxymethyl)pyrrolidine

Molecular Formula: C₆H₁₃NO

Molecular Weight: 115.17 g/mol [1]

CAS Number: 63126-47-6[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **(S)-(+)-2-(Methoxymethyl)pyrrolidine**, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Quantitative Data

Note: Experimentally obtained and assigned spectral data for this specific compound is not widely available in public databases. The following tables represent predicted chemical shifts based on the analysis of similar pyrrolidine derivatives and standard chemical shift increments. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
H-2	3.1 - 3.3	Multiplet	1H
-CH ₂ -O-	3.3 - 3.5	Multiplet	2H
-O-CH₃	3.35	Singlet	3H
H-5 (α to N)	2.8 - 3.0	Multiplet	2H
H-3, H-4	1.5 - 1.9	Multiplet	4H
N-H	1.8 - 2.5	Broad Singlet	1H

Table 2: Predicted ¹³C NMR Spectroscopic Data



Carbon Atom	Predicted Chemical Shift (δ, ppm)	
C-2	58 - 62	
-CH ₂ -O-	75 - 79	
-O-CH₃	57 - 61	
C-5	45 - 49	
C-3	28 - 32	
C-4	23 - 27	

Experimental Protocol: NMR Analysis

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid sample like **(S)-(+)-2-(Methoxymethyl)pyrrolidine**.

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the purified (S)-(+)-2-(Methoxymethyl)pyrrolidine in
 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
 - Ensure the sample is at the correct depth and spinning at a stable rate (typically 20 Hz).
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Data Acquisition:
 - ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum.



- Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

• 13C NMR:

- Acquire a proton-decoupled ¹³C spectrum.
- Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.
- A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Quantitative Data

The IR spectrum of **(S)-(+)-2-(Methoxymethyl)pyrrolidine** will exhibit characteristic absorption bands corresponding to its amine, ether, and alkane functionalities.[1]

Table 3: Characteristic IR Absorption Bands



Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3350 - 3250	N-H Stretch	Secondary Amine	Medium, Broad
2960 - 2850	C-H Stretch	Alkane (CH2, CH3)	Strong
1470 - 1440	C-H Bend	Alkane (CH ₂)	Medium
1120 - 1080	C-O Stretch	Ether	Strong
~1100	C-N Stretch	Aliphatic Amine	Medium

Experimental Protocol: FT-IR Analysis (ATR Method)

The Attenuated Total Reflectance (ATR) method is suitable for the analysis of liquid samples.[3]

- · Instrument Setup:
 - Ensure the FT-IR spectrometer is powered on and the ATR accessory is installed.
 - Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.[3]
- Background Spectrum:
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
- Sample Analysis:
 - Place a small drop of (S)-(+)-2-(Methoxymethyl)pyrrolidine directly onto the center of the ATR crystal.[4]
 - If the sample is volatile, a cover can be placed over the sample area.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.[3]



- · Data Processing and Cleaning:
 - The software will automatically perform a background subtraction.
 - Process the spectrum as needed (e.g., baseline correction).
 - After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification and structural elucidation.

Quantitative Data

The electron ionization (EI) mass spectrum of **(S)-(+)-2-(Methoxymethyl)pyrrolidine** will show the molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation of pyrrolidine derivatives is often dominated by α -cleavage adjacent to the nitrogen atom.[5]

Table 4: Key Mass Spectrometry Fragmentation Data

m/z (mass-to-charge ratio)	Proposed Fragment Ion	Relative Intensity
115	[C ₆ H ₁₃ NO] ⁺ (Molecular Ion)	Low to Medium
84	[M - OCH ₃] ⁺	Medium
70	[M - CH2OCH3]+ (Base Peak)	100%
44	[C ₂ H ₆ N] ⁺	High

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like **(S)-(+)-2-(Methoxymethyl)pyrrolidine**.[6]

Sample Preparation:

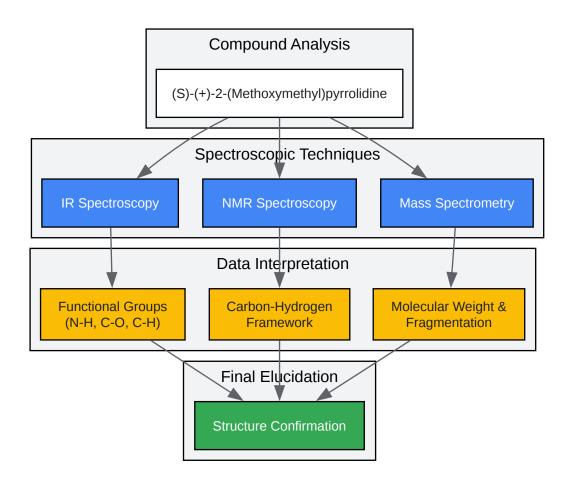


- \circ Prepare a dilute solution of the sample (e.g., 100 μ g/mL) in a volatile organic solvent such as methanol or dichloromethane.[6]
- Transfer the solution to a 2 mL GC vial.
- Instrument Setup:
 - Gas Chromatograph (GC):
 - Injector: Set to split/splitless mode at a temperature of 250°C.
 - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
 - Column: A capillary column suitable for amine analysis (e.g., a base-deactivated column) should be used to prevent peak tailing.[7]
 - Oven Program: A typical temperature program would be: start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
 - Mass Spectrometer (MS):
 - Ion Source: Use Electron Ionization (EI) at 70 eV.
 - Source Temperature: Set to 230°C.
 - Mass Analyzer: Scan a mass range of m/z 40-300.
- Data Acquisition and Analysis:
 - $\circ~$ Inject 1 μL of the sample solution into the GC.
 - The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS for ionization and detection.
 - The resulting mass spectrum for the peak corresponding to (S)-(+)-2-(Methoxymethyl)pyrrolidine can be compared with library spectra for identification, and the fragmentation pattern can be analyzed for structural confirmation.



Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.



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